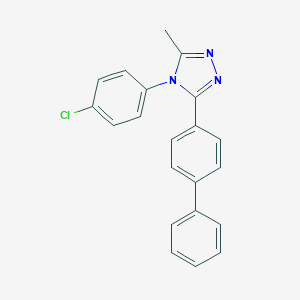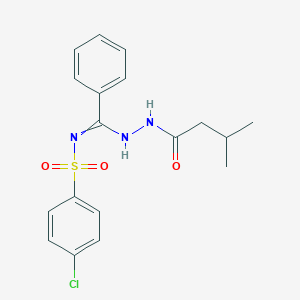![molecular formula C18H21NOS B274343 3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine, commonly known as doxepin, is a tricyclic antidepressant drug that belongs to the class of dibenzoxepin. Doxepin is used for the treatment of depression, anxiety disorders, and insomnia.
Wirkmechanismus
Doxepin works by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters that regulate mood, sleep, and pain perception. Doxepin also blocks the histamine H1 receptor, which is responsible for the sedative effects of the drug.
Biochemical and Physiological Effects:
Doxepin has been found to increase the levels of serotonin and norepinephrine in the brain, which leads to an improvement in mood and a reduction in anxiety. It also has sedative effects due to its histamine H1 receptor blocking activity. Doxepin has been found to have analgesic properties and can reduce pain perception.
Vorteile Und Einschränkungen Für Laborexperimente
Doxepin has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been established. However, it has some limitations in lab experiments as it can interact with other drugs and has a narrow therapeutic index. It is also metabolized by the liver, which can affect its pharmacokinetics.
Zukünftige Richtungen
There is a need for further research on the use of doxepin in the treatment of chronic pain, pruritus, and insomnia. The development of new formulations of doxepin that can improve its bioavailability and reduce its side effects is also an area of future research. The potential use of doxepin in combination with other drugs for the treatment of mood and anxiety disorders is another area of interest. Additionally, further research is needed to understand the long-term effects of doxepin use.
Synthesemethoden
Doxepin can be synthesized by the condensation of 3-dimethylaminopropyl chloride with dibenz[b,e][1,4]oxathiin-11(6H)-one in the presence of a base like sodium hydroxide. The resulting product is then reduced using lithium aluminum hydride to obtain doxepin.
Wissenschaftliche Forschungsanwendungen
Doxepin has been extensively studied for its antidepressant and anxiolytic properties. It has been found to be effective in the treatment of major depressive disorder, generalized anxiety disorder, and panic disorder. Doxepin has also been studied for its potential use in the treatment of chronic pain, pruritus, and insomnia.
Eigenschaften
Molekularformel |
C18H21NOS |
|---|---|
Molekulargewicht |
299.4 g/mol |
IUPAC-Name |
3-(6H-benzo[c][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C18H21NOS/c1-19(2)13-7-10-15-14-8-3-5-11-17(14)21-18-12-6-4-9-16(18)20-15/h3-6,8-9,11-12,15H,7,10,13H2,1-2H3 |
InChI-Schlüssel |
XQIJSWRBJUQUCS-UHFFFAOYSA-N |
SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |
Kanonische SMILES |
CN(C)CCCC1C2=CC=CC=C2SC3=CC=CC=C3O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)
![N-{4-[(3,4-dimethoxybenzylidene)amino]phenyl}acetamide](/img/structure/B274267.png)
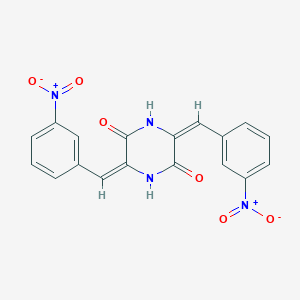

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]benzoic acid](/img/structure/B274274.png)
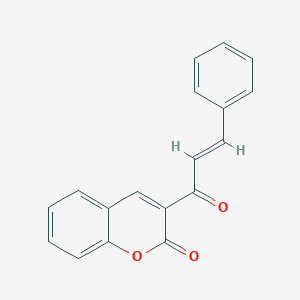
![2,2'-1,4-Phenylenedi[5-(4-dimethylaminophenyl)-1,3,4-oxadiazole]](/img/structure/B274278.png)
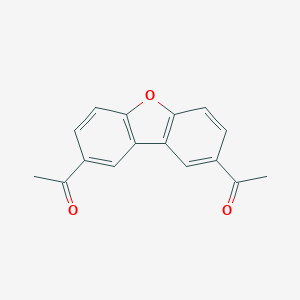
![N-[3-(4-nitrophenyl)-2-propenylidene]-9H-fluoren-2-amine](/img/structure/B274282.png)
![2-(4-chlorophenyl)-10H-indeno[1,2-g]quinoline](/img/structure/B274283.png)
![3-[1,1'-biphenyl]-4-yl-5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B274284.png)
